

A Head-to-Head Comparison of Gepotidacin Delivery Methods

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Compound of Interest

Compound Name: C14H25N5O5S

Cat. No.: B15171286

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A Note on the Investigated Compound: The molecular formula **C14H25N5O5S** did not correspond to a readily identifiable therapeutic agent. Therefore, this guide focuses on Gepotidacin, a novel, first-in-class triazaacenaphthylene antibiotic, as a representative compound for illustrating a head-to-head comparison of drug delivery methods. Gepotidacin is currently approved for oral administration and has been investigated in intravenous formulations during its clinical development.

This comparison guide provides an objective analysis of the oral and intravenous delivery methods for Gepotidacin, supported by experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of Oral vs. Intravenous Gepotidacin

The following tables summarize key pharmacokinetic and efficacy data for both oral and intravenous (IV) administration of Gepotidacin. It is important to note that the data for the two formulations are derived from different clinical trials and are not from a direct head-to-head comparative study.

Pharmacokinetic Parameter	Oral Administration (1500 mg, twice daily)	Intravenous Administration (single dose)
Maximum Plasma Concentration (C _{max})	4.2 mcg/mL (at steady state)[1]	~7.14 mcg/mL (for a 1000 mg IV dose)[2]
Time to Maximum Concentration (T _{max})	~2.0 hours[3]	Not explicitly stated, but occurs during infusion
Area Under the Curve (AUC ₀₋₁₂)	22.8 mcg*hour/mL (at steady state)[1]	Not directly comparable from available data
Absolute Bioavailability	~45%[1]	100% (by definition)
Elimination Half-life	9.3 hours[4]	Not explicitly stated for IV
Excretion	Feces (~52%), Urine (~31%)[1]	Urine (~43% unchanged)[5]

Efficacy Outcome (Uncomplicated Urinary Tract Infections)	Oral Administration (1500 mg, twice daily for 5 days)	Intravenous Administration
Therapeutic Success Rate (vs. Nitrofurantoin)	EAGLE-2 Trial: 50.6% vs. 47.0% EAGLE-3 Trial: 58.5% vs. 43.6%	Not evaluated for this indication in late-phase trials.
Microbiological Eradication (Urogenital Gonorrhea)	1500 mg single dose: 97% 3000 mg single dose: 95% [6]	Not evaluated for this indication.

Experimental Protocols

Below are detailed methodologies for key experiments involving the oral and intravenous administration of Gepotidacin.

1. Oral Administration Protocol for Uncomplicated Urinary Tract Infections (Adapted from EAGLE-2 & EAGLE-3 Phase III Trials)

- Objective: To evaluate the efficacy and safety of oral Gepotidacin compared to nitrofurantoin in female participants with uncomplicated urinary tract infections (uUTIs).
- Study Design: Randomized, multicenter, parallel-group, double-blind, double-dummy, active-comparator studies.
- Participant Population: Female adults and adolescents (≥ 12 years of age, weighing ≥ 40 kg) with a confirmed uUTI and a uropathogen susceptible to nitrofurantoin.
- Treatment Regimen:
 - Gepotidacin Arm: 1,500 mg of Gepotidacin (two 750 mg tablets) administered orally twice daily for five days.
 - Nitrofurantoin Arm: 100 mg of nitrofurantoin administered orally twice daily for five days.
- Key Assessments:
 - Primary Endpoint: Combined clinical and microbiological response at the Test-of-Cure (ToC) visit (days 10-13).
 - Clinical Response: Resolution of uUTI symptoms.
 - Microbiological Response: Reduction of uropathogens to $<10^3$ CFU/mL in urine culture.
 - Safety Monitoring: Recording of adverse events throughout the study.
- Pharmacokinetic Sampling: In the EAGLE-2 trial, blood samples were collected to determine the pharmacokinetic profile of Gepotidacin.

2. Intravenous Administration Protocol (Adapted from a Phase I QT/QTc Study)

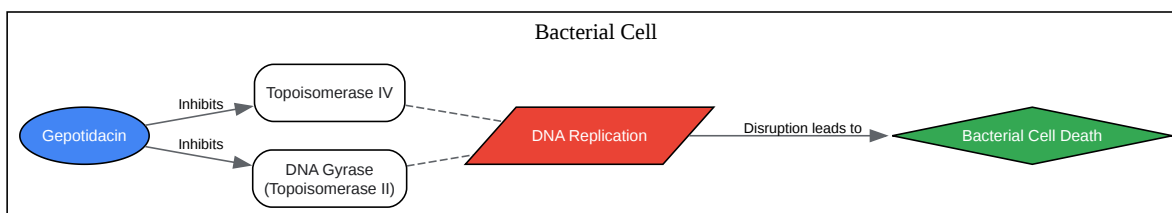
- Objective: To evaluate the effect of intravenous Gepotidacin on the QTc interval in healthy subjects.
- Study Design: Randomized, active- and placebo-controlled, double-blind, crossover trial.
- Participant Population: Healthy adult subjects.

- Treatment Regimen:
 - Single intravenous infusions of Gepotidacin (e.g., 1000 mg and 1800 mg) administered over 2 hours.
 - Active control (moxifloxacin 400 mg) and placebo were also administered.
- Key Assessments:
 - Primary Endpoint: Change from baseline in the QT interval corrected using Fridericia's formula (QTcF).
 - Electrocardiogram (ECG): Collected prior to, during, and after the infusion.
 - Pharmacokinetic Sampling: Blood samples were collected to determine the plasma concentrations of Gepotidacin.
 - Safety Monitoring: Continuous monitoring for any adverse events.

Mandatory Visualizations

Mechanism of Action of Gepotidacin

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[7][8]. This dual-targeting mechanism is distinct from that of fluoroquinolones and is effective against many resistant bacterial strains[9][10].

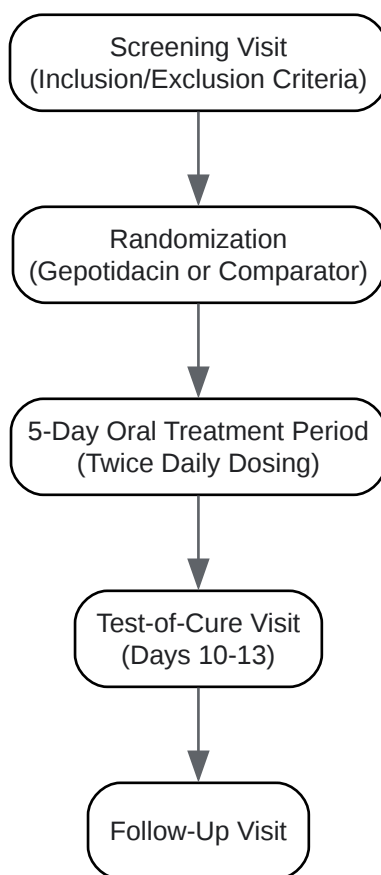


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Caption: Mechanism of action of Gepotidacin.

Experimental Workflow for a Phase III Oral Gepotidacin Trial

The following diagram illustrates the typical workflow for a patient participating in a Phase III clinical trial of oral Gepotidacin for uncomplicated urinary tract infections.



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Caption: Phase III oral Gepotidacin trial workflow.

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